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Cy7.5 di et

Cat. No.: B12512580
M. Wt: 664.7 g/mol
InChI Key: QACHTFWMCFUKLJ-UHFFFAOYSA-M
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Description

Evolution of Near-Infrared (NIR) Fluorophores in Biomedical Research Methodologies

Near-infrared (NIR) fluorescence imaging, which operates within the 700–1700 nm spectral window, has become a powerful modality in biomedical research and clinical applications. researchgate.netnih.gov This region of the electromagnetic spectrum offers distinct advantages over visible light, primarily due to reduced photon scattering, minimal light absorption by biological tissues, and lower autofluorescence. researchgate.netmdpi.com These properties collectively enable deeper tissue penetration and a higher signal-to-background ratio, facilitating high-resolution imaging of anatomical structures and molecular processes within living organisms. researchgate.netnih.gov

The evolution of NIR fluorophores has been driven by the need for brighter, more stable, and biocompatible probes. Early developments focused on the NIR-I window (700–950 nm), but recent progress has extended into the NIR-II window (1000–1700 nm), which offers even greater tissue transparency. researchgate.net The development of a diverse palette of NIR fluorophores, including inorganic nanoparticles, organic macromolecules, and small organic molecules like cyanine (B1664457) dyes, has been pivotal. researchgate.net This continuous innovation in fluorophore design and synthesis is critical for advancing non-invasive bioimaging, biosensing, and therapeutic monitoring. nih.gov

Historical Development and Academic Significance of Cyanine Dye Chemistry, with a Focus on Cy7.5 di et Analogues

Cyanine dyes, a class of synthetic organic dyes, have a rich history dating back to their discovery in 1856. britannica.comnih.gov Initially utilized to extend the spectral sensitivity of photographic emulsions, their application has since expanded significantly, particularly in biotechnology. britannica.comwikipedia.org These dyes are characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. wikipedia.orgpsu.edu The length of this conjugated chain is a key determinant of the dye's absorption and emission wavelengths, with longer chains shifting the fluorescence to the NIR region. nih.govresearchgate.net

The academic significance of cyanine dyes lies in their versatile and tunable photophysical properties. nih.gov Heptamethine cyanine dyes, which possess a seven-carbon polymethine chain, are particularly important for in vivo imaging due to their absorption and emission in the NIR window. nih.govnih.gov this compound is a member of this heptamethine cyanine family. Research into analogues of Cy7.5 has focused on improving properties such as water solubility, photostability, and quantum yield to enhance their performance in biological applications. nih.govnih.gov For instance, the introduction of specific functional groups can modulate the dye's solubility and reduce aggregation, a common issue with cyanine dyes in aqueous environments.

Rationale for Utilizing this compound in Contemporary Research

The specific characteristics of this compound make it a valuable tool for modern research. Its excitation and emission maxima, typically around 788 nm and 808 nm respectively, fall squarely within the NIR-I window, making it well-suited for deep-tissue imaging with reduced background interference. smolecule.com This property is crucial for a range of applications, from tracking biomolecules within living organisms to monitoring drug delivery systems in real-time. smolecule.comresearchgate.net

Furthermore, the chemical structure of this compound, featuring a polymethine chain, contributes to its favorable photophysical properties, including a relatively high quantum yield compared to some other cyanine dyes. smolecule.com The ability to chemically modify the this compound structure allows for its conjugation to various biomolecules, such as proteins, antibodies, and nucleic acids, enabling targeted imaging of specific biological processes. wikipedia.orgglpbio.com This versatility has led to its use in diverse fields, including fluorescence imaging, diagnostic assays, and therapeutic monitoring. smolecule.com

Scope and Objectives of Academic Investigations into this compound

Academic investigations into this compound are multifaceted, aiming to both fundamentally understand its properties and expand its applications. A primary objective is the continued optimization of its chemical structure to enhance its performance as a fluorescent probe. This includes efforts to increase its photostability, quantum efficiency, and water solubility, while also developing synthetic methods that are more efficient and scalable. acs.org

Another key area of research focuses on the development of novel bioconjugates and nanoparticles incorporating this compound for targeted molecular imaging and diagnostics. nih.gov For example, researchers are exploring the use of this compound-labeled nanoparticles for dual-modality imaging, combining fluorescence with other techniques like magnetic resonance imaging (MRI). glpbio.com The overarching goal of these investigations is to leverage the unique spectral properties of this compound to create more sensitive and specific tools for studying complex biological systems and for the early detection and monitoring of diseases. nih.govnih.gov

Data Tables

Table 1: Chemical and Optical Properties of this compound

PropertyValueReference
IUPAC Name 3-ethyl-2-[7-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;iodide smolecule.com
Molecular Formula C39H41IN2 smolecule.com
Molecular Weight 664.7 g/mol smolecule.com
Excitation Maximum (Ex) ~788 nm smolecule.com
Emission Maximum (Em) ~808 nm smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H41IN2 B12512580 Cy7.5 di et

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C39H41IN2

Molecular Weight

664.7 g/mol

IUPAC Name

3-ethyl-2-[7-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;iodide

InChI

InChI=1S/C39H41N2.HI/c1-7-40-32-26-24-28-18-14-16-20-30(28)36(32)38(3,4)34(40)22-12-10-9-11-13-23-35-39(5,6)37-31-21-17-15-19-29(31)25-27-33(37)41(35)8-2;/h9-27H,7-8H2,1-6H3;1H/q+1;/p-1

InChI Key

QACHTFWMCFUKLJ-UHFFFAOYSA-M

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CC)(C)C.[I-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Cy7.5 Di Et

Fundamental Principles of Cyanine (B1664457) Dye Synthesis Relevant to Cy7.5 di et Core Structures

The core structure of a cyanine dye consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain. cambridge.orgwikipedia.org The length of this conjugated chain is a primary determinant of the dye's absorption and emission wavelengths, with longer chains resulting in a shift towards the near-infrared region. crimsonpublishers.com For Cy7.5, a heptamethine chain is characteristic.

The synthesis of the polymethine backbone of cyanine dyes is a cornerstone of their production. bris.ac.uk A common and historical method involves the condensation of two heterocyclic quaternary salts. nih.gov In the context of Cy7.5, this typically involves the reaction of an appropriate indoleninium or benzoindoleninium salt with a polymethine chain precursor. nih.gov

One established method for creating the heptamethine bridge is the condensation of a substituted hydrazine with a ketone, such as methyl isopropyl ketone, through the Fischer Indole (B1671886) Synthesis. bris.ac.uk This is followed by N-alkylation to form an indolinium salt. This salt can then react with a reagent like N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride to construct the cyanine dye's conjugated chain. bris.ac.uk The choice of precursors is critical as it dictates the final structure and properties of the dye.

Key Reactants in Polymethine Chain Formation:

Heterocyclic quaternary salts (e.g., indoleninium salts)

Polymethine precursors (e.g., malonaldehyde dianilides, N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride)

Basic catalysts (e.g., triethylamine, pyridine) nih.gov

The reaction conditions, including solvent and temperature, are carefully controlled to optimize yield and purity. For instance, the formation of an asymmetric cyanine dye can be achieved by first creating a hemicyanine intermediate from one quaternary salt, which then reacts with a second, different salt. nih.gov

The indole and benzoindole moieties are the terminal heterocyclic systems in many cyanine dyes, including Cy7.5. researchgate.netresearchgate.net Functionalization of these chromophores is crucial for modulating the dye's properties, such as water solubility, and for providing sites for bioconjugation. researchgate.net

The synthesis often starts with a commercially available indolenine derivative. nih.gov For example, 1,1,2-trimethyl-1H-benzo[e]indole can be functionalized through a Vilsmeier-Haack type reaction using phosphorus oxychloride (POCl3) to introduce reactive aldehyde groups. researchgate.net These groups can then be used for subsequent condensation reactions to build the polymethine chain.

Furthermore, substituents can be introduced onto the indole or benzoindole rings to fine-tune the dye's electronic and steric properties. These modifications can influence the dye's fluorescence quantum yield, photostability, and aggregation behavior. rsc.org For example, the introduction of sulfonic acid groups enhances water solubility, a critical feature for biological applications. wikipedia.org

Advanced Synthetic Routes to this compound Analogues and Derivatives

The demand for cyanine dyes with tailored properties for specific applications has driven the development of more advanced and complex synthetic strategies. These routes often involve multiple steps and aim to introduce a variety of functional groups with high precision.

Multi-step synthesis provides a pathway to construct complex organic molecules from simpler starting materials. vapourtec.com This approach is essential for creating Cy7.5 analogues with specific functionalities. umontreal.ca A modular approach is often employed, where key structural components are synthesized separately and then combined in the final steps. nih.gov This strategy allows for the introduction of sensitive functional groups late in the synthesis, preventing their degradation under harsh reaction conditions. nih.gov

For example, a multi-step synthesis of a Cy7.5 derivative might involve:

Synthesis of the core cyanine structure: This is achieved through condensation reactions to form the polymethine chain and the heterocyclic rings.

Introduction of a reactive functional group: A key step is the incorporation of a specific moiety, such as a carboxyl group or a hydrazide, onto the cyanine scaffold. nih.gov This is often done by reacting the core dye with a reagent containing the desired functional group.

Purification: Due to the complexity of the reactions and the potential for side products, purification, often using techniques like high-performance liquid chromatography (HPLC), is a critical final step. mdpi.com

Continuous flow synthesis has also emerged as a powerful technique for multi-step organic synthesis, offering improved control over reaction conditions and potentially higher yields compared to traditional batch methods. umontreal.caresearchgate.net

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. nih.gov

In the context of cyanine dye synthesis, green chemistry approaches include:

Use of water-soluble supports: Poly(ethylene glycol) (PEG) has been explored as a soluble support for the synthesis of unsymmetrical cyanine dyes, which can simplify purification and reduce the use of organic solvents. researchgate.netsemanticscholar.org

Atom-efficient reactions: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a key principle of green chemistry. Recent research has focused on developing atom-efficient syntheses for cyanine dyes, such as using formaldehyde as a single-carbon source for trimethine cyanines, which produces water as the primary byproduct. nih.gov

Microwave-assisted synthesis: This technique can often reduce reaction times and improve yields, contributing to a more sustainable process. semanticscholar.org

Strategies for Derivatization and Bioconjugation of this compound

The utility of Cy7.5 dyes in biomedical research is greatly enhanced by their ability to be covalently attached to biomolecules such as proteins, antibodies, and nucleic acids. nih.govresearchgate.netmdpi.comnih.govscilit.com This process, known as bioconjugation, requires the presence of a reactive functional group on the dye that can form a stable bond with a specific functional group on the biomolecule. thermofisher.com

Commonly employed reactive groups for bioconjugation include:

N-hydroxysuccinimidyl (NHS) esters: These are highly reactive towards primary amines (found on lysine (B10760008) residues in proteins) and are widely used for protein labeling. thermofisher.comaatbio.com

Maleimides: These groups react specifically with sulfhydryl groups (from cysteine residues). wikipedia.org

Hydrazides: These are reactive towards carbonyl groups (aldehydes and ketones), which can be introduced into biomolecules through oxidation of carbohydrates.

Azides and Alkynes: These groups are used in "click chemistry," a set of highly efficient and specific bioorthogonal reactions, for labeling biomolecules in complex biological environments. scielo.br

The choice of derivatization strategy depends on the target biomolecule and the desired application. For instance, monofunctional cyanine dyes, which contain a single reactive group, are ideal for precise, site-specific labeling. aatbio.comnih.gov The introduction of these reactive handles is a critical step in the synthesis of Cy7.5 probes for advanced bioimaging and diagnostic applications. nih.gov

Amine-Reactive Conjugation Chemistry (e.g., NHS Esters)

One of the most common methods for labeling biomolecules with Cy7.5 involves the use of N-hydroxysuccinimide (NHS) esters. thermofisher.com Cy7.5 NHS esters are amine-reactive derivatives that readily form stable amide bonds with primary aliphatic amines, such as the ε-amino groups of lysine residues found on the surface of proteins. thermofisher.comtocris.com

The conjugation reaction is an acyl substitution where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group. aatbio.com To ensure the primary amines are deprotonated and thus sufficiently nucleophilic, the reaction is typically performed under slightly alkaline conditions, with a pH range of 7.2 to 9. thermofisher.comaatbio.com It is critical to use amine-free buffers, such as phosphate (B84403), borate, or carbonate buffers, to prevent the buffer from competing with the target molecule for reaction with the dye. tocris.comaatbio.com Cy7.5 NHS ester conjugates are noted for their near-infrared (NIR) fluorescent properties, which are ideal for deep-tissue in vivo imaging applications. aatbio.comlumiprobe.com

Table 1: Typical Reaction Conditions for Cy7.5 NHS Ester Conjugation

Parameter Condition Rationale
pH 7.2 - 9.0 Ensures primary amines are deprotonated and nucleophilic. thermofisher.comaatbio.com
Buffer Phosphate, Borate, Carbonate Avoids competition from amine-containing buffers (e.g., Tris, Glycine). tocris.com
Solvent for Dye Anhydrous DMSO or DMF Ensures good solubility of the moisture-sensitive NHS ester. tocris.comaatbio.com
Temperature Room Temperature Sufficient for the reaction to proceed. tocris.com
Incubation Time 60 minutes to several hours Allows for completion of the conjugation reaction. tocris.com

Click Chemistry (e.g., Azide and Alkyne Functionalization)

Click chemistry provides a highly efficient and bioorthogonal method for labeling with Cy7.5. The most common form is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. interchim.frinterchim.fr For this purpose, this compound can be synthesized with either an azide or a terminal alkyne moiety.

This reaction is valued for its high specificity; the azide and alkyne groups are generally absent in biological systems, preventing non-specific side reactions with native biomolecules. interchim.fr The reaction proceeds under mild conditions, is typically high-yielding, and is catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. nih.govresearchgate.net This methodology allows for the precise attachment of Cy7.5 to virtually any biomolecule that has been pre-functionalized with the complementary reactive partner. interchim.frinterchim.fr

Table 3: Key Components for this compound Conjugation via CuAAC Click Chemistry

Component Function Example
Cy7.5 Derivative Fluorophore with reactive group Cy7.5-Azide or Cy7.5-Alkyne
Target Molecule Biomolecule with complementary group Alkyne-modified protein or Azide-modified DNA
Catalyst Copper(I) source Cu(I) generated from CuSO₄ and Sodium Ascorbate. nih.govresearchgate.net
Ligand Stabilizes Cu(I) and accelerates reaction Tris(benzyltriazolylmethyl)amine (TBTA)
Solvent Aqueous buffers, DMF, DMSO Provides a medium for the reaction. nih.gov

Integration with Nanomaterials for Enhanced Research Probes

This compound derivatives are frequently integrated with nanomaterials to create multifunctional probes for advanced applications like molecular imaging and theranostics. nih.gov Nanoparticles, such as iron oxides or quantum dots, serve as scaffolds that can be decorated with Cy7.5 for fluorescence detection, targeting ligands for specificity, and even therapeutic agents. nih.gov

This integration combines the advantageous properties of both components: the potent near-infrared fluorescence of Cy7.5, which allows for deep-tissue imaging, and the unique characteristics of the nanomaterial, such as the magnetic properties of iron oxide for Magnetic Resonance Imaging (MRI). aatbio.comnih.gov For example, an iron oxide nanoparticle can be coated with a dextran shell, to which Cy7.5 and a targeting peptide are conjugated. The resulting probe can be detected by both fluorescence imaging and MRI, providing complementary information. nih.gov

Table 4: Examples of Cy7.5-Nanomaterial Probes

Nanomaterial Cy7.5 Functionalization Intended Application
Iron Oxide Nanoparticles Covalently attached via NHS ester or click chemistry Dual-modality MRI and fluorescence imaging. nih.gov
Graphene Non-covalent or covalent attachment Biosensing, drug delivery
Quantum Dots Conjugated to the surface coating FRET-based sensing, multimodal imaging
Polymeric Nanoparticles Encapsulated within or conjugated to the surface Targeted drug delivery and in vivo tracking. lumiprobe.com

Methodologies for Purification and Structural Elucidation of this compound Derivatives

Following the synthesis of this compound conjugates, rigorous purification and structural characterization are imperative. These steps are vital to remove unreacted starting materials and byproducts, and to confirm the identity, purity, and structural integrity of the final product. semanticscholar.orgrsc.orgnih.gov A combination of chromatographic and spectroscopic techniques is typically employed to achieve these goals. nih.gov

Chromatographic Techniques for Purity Assessment

Chromatography is the primary method used to purify Cy7.5 conjugates and assess their purity. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is widely used to separate the desired fluorescently-labeled product from excess, unreacted dye and other impurities. birchbiotech.comchromforum.org

The purity of a chromatographic peak can be further assessed using a diode-array detector (DAD). nih.govsemanticscholar.org This detector acquires full UV-Vis absorbance spectra at multiple points across the eluting peak. By comparing these spectra, it is possible to determine if the peak consists of a single component or co-eluting impurities. nih.govresearchgate.net Other techniques like size-exclusion chromatography can also be used, especially for purifying large protein conjugates.

Table 5: Chromatographic Methods for Purification and Purity Assessment

Technique Principle of Separation Application for Cy7.5 Derivatives
Reversed-Phase HPLC (RP-HPLC) Polarity Separates hydrophobic Cy7.5 conjugates from unreacted dye and polar impurities.
Size-Exclusion Chromatography (SEC) Molecular Size Removes unconjugated dye from large protein conjugates.
Ion-Exchange Chromatography (IEX) Charge Separates conjugates based on differences in net charge.
High-Performance Thin-Layer Chromatography (HPTLC) Adsorption/Partition Rapid analysis and purity screening. researchgate.net

Spectroscopic and Spectrometric Methods for Structural Characterization (e.g., NMR, Mass Spectrometry, FTIR)

A suite of spectroscopic and spectrometric methods is used to confirm the covalent structure of the purified this compound derivatives. nih.govuvic.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for the structural analysis of small-molecule Cy7.5 derivatives and for confirming the site of modification on peptides or other small biomolecules. nih.govjmaterenvironsci.com Changes in the chemical shifts or the appearance of new signals can verify the successful formation of the covalent bond. springernature.com

Mass Spectrometry (MS) : MS is essential for determining the precise molecular weight of the conjugate. nih.govspringernature.com This information confirms the successful conjugation and can be used to calculate the degree of labeling (DOL)—the average number of dye molecules attached to each target biomolecule.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify functional groups within the molecule. nih.gov By comparing the spectra of the starting materials and the final product, one can confirm the reaction. For example, the disappearance of an NHS ester carbonyl peak and the appearance of a new amide bond peak would provide evidence for a successful conjugation. jmaterenvironsci.com

UV-Vis Spectroscopy : This technique is used to determine the concentration of the dye and the biomolecule (like a protein) in the conjugate and is crucial for calculating the degree of labeling.

Table 6: Spectroscopic and Spectrometric Characterization Methods

Technique Information Obtained Relevance to Cy7.5 Conjugates
NMR Covalent structure, atomic connectivity Confirms the chemical structure and site of conjugation. springernature.com
Mass Spectrometry (MS) Molecular weight Determines the degree of labeling (DOL). nih.gov
FTIR Presence of functional groups and bonds Verifies the formation of new covalent bonds (e.g., amide, thioether). jmaterenvironsci.com
UV-Vis Spectroscopy Absorbance characteristics Quantifies dye and protein concentration for DOL calculation. nih.gov

Advanced Spectroscopic and Imaging Modalities Employing Cy7.5 Di Et

Principles of Near-Infrared Fluorescence Imaging with Cy7.5 di et

Near-infrared (NIR) fluorescence imaging leverages the so-called "optical window" in biological tissues, typically between 700 and 900 nm, where the absorption and scattering of light by endogenous components like hemoglobin and water are significantly reduced. lumiprobe.comnih.gov This allows for deeper tissue penetration of both excitation and emission light, resulting in a higher signal-to-noise ratio and improved sensitivity for in vivo imaging. baseclick.eulumiprobe.com this compound is a prime example of a NIR fluorophore designed to operate within this window, making it an ideal candidate for non-invasive imaging of biological processes in living organisms. baseclick.euaxispharm.comaatbio.com

The absorption and emission characteristics of this compound are rooted in its molecular structure, which features a polymethine chain flanked by two nitrogen-containing heterocyclic rings. medchemexpress.com The length and rigidity of this conjugated chain are critical determinants of the dye's spectral properties. lumiprobe.comresearchgate.net For cyanine (B1664457) dyes, a longer polymethine chain generally leads to longer absorption and emission wavelengths. medchemexpress.com

The process begins with the absorption of a photon, which excites a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Subsequent relaxation of the electron back to the HOMO results in the emission of a fluorescent photon. researchgate.net The energy difference between the absorption and emission maxima, known as the Stokes shift, is an important characteristic of a fluorescent probe. axispharm.com this compound exhibits a relatively small Stokes shift. axispharm.com

The efficiency of this process is described by the fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons. A higher quantum yield, as is desirable for bright fluorescent probes, can be achieved by increasing the rigidity of the polymethine chain, for instance by incorporating a cyclohexane (B81311) moiety. lumiprobe.comlumiprobe.com

Key Photophysical Properties of this compound:

PropertyTypical ValueSignificance
Absorption Maximum (λabs) ~788 nm axispharm.comFalls within the NIR window for deep tissue imaging.
Emission Maximum (λem) ~808 nm axispharm.comAllows for detection with minimal background autofluorescence.
Molar Extinction Coefficient >200,000 M-1cm-1Indicates high efficiency of light absorption.
Fluorescence Quantum Yield Moderate to HighContributes to the brightness of the fluorescent signal. lumiprobe.com

To maximize the performance of this compound in imaging applications, careful optimization of the imaging system's optical parameters is crucial. This includes selecting appropriate excitation sources, filters, and detectors that are tailored to the spectral characteristics of the dye.

Excitation Source: Laser diodes are commonly used for exciting NIR dyes like this compound due to their narrow emission bandwidth and high power. nih.gov The laser wavelength should be closely matched to the absorption maximum of the dye to ensure efficient excitation.

Filters: High-quality bandpass filters are essential to isolate the desired excitation and emission wavelengths. An excitation filter allows only the light that excites the fluorophore to pass through, while an emission filter blocks the excitation light and transmits only the fluorescence signal to the detector.

Detector: The choice of detector is critical for sensitive NIR imaging. Photomultiplier tubes (PMTs) and avalanche photodiodes (APDs) are often employed for their high gain and low noise characteristics in the NIR region. The spectral sensitivity of the detector should align with the emission spectrum of this compound. proimaging.fr

Optimizing these parameters helps to enhance the signal-to-noise ratio, improve image contrast, and minimize phototoxicity and photobleaching, thereby enabling high-quality, long-term imaging of dynamic biological processes. advancedsciencenews.com

Quantitative Spectroscopic Analysis Techniques Utilizing this compound

Beyond its use in qualitative imaging, this compound can be employed in a range of quantitative spectroscopic techniques to probe molecular dynamics and kinetics. axispharm.comnih.gov These methods provide valuable insights into the behavior of biomolecules in their native environments.

Fluorescence Lifetime Imaging Microscopy (FLIM) is an imaging technique that measures the fluorescence lifetime of a fluorophore at each pixel of an image. wikipedia.orgnih.gov The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state and is an intrinsic property of the fluorophore that is sensitive to its local microenvironment. wikipedia.orgaatbio.com

FLIM offers several advantages over conventional intensity-based fluorescence microscopy. It is independent of fluorophore concentration, excitation intensity, and photobleaching, which can be significant sources of artifacts in intensity measurements. wikipedia.orgaatbio.com By measuring changes in the fluorescence lifetime of this compound, researchers can obtain quantitative information about its local environment, such as pH, ion concentration, and viscosity. wikipedia.org FLIM is also a powerful tool for studying protein-protein interactions through Förster Resonance Energy Transfer (FRET). nih.govaatbio.com

Common FLIM Measurement Techniques:

TechniquePrinciple
Time-Correlated Single Photon Counting (TCSPC) Measures the arrival time of individual photons relative to a pulsed laser excitation. nih.govbiorxiv.org
Frequency-Domain FLIM Uses a sinusoidally modulated light source and measures the phase shift and demodulation of the emitted fluorescence. nih.gov

Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes fluctuations in fluorescence intensity within a tiny, precisely defined observation volume (typically on the order of a femtoliter). frontiersin.orgsetabiomedicals.com These fluctuations are caused by fluorescently labeled molecules, such as those tagged with this compound, diffusing in and out of the observation volume. setabiomedicals.com

By analyzing the temporal autocorrelation of these intensity fluctuations, FCS can provide quantitative information about:

Concentration: The amplitude of the correlation curve is inversely proportional to the average number of fluorescent molecules in the observation volume, allowing for the determination of absolute concentrations. frontiersin.orgsetabiomedicals.com

Diffusion Coefficient: The decay time of the correlation curve is related to the diffusion time of the molecules, from which the diffusion coefficient and hydrodynamic radius can be calculated. frontiersin.orgnih.gov

Molecular Interactions: By observing changes in the diffusion coefficient, FCS can be used to study the binding of this compound-labeled molecules to other molecules or cellular structures. frontiersin.orgnih.gov

The high sensitivity of FCS allows for measurements at the single-molecule level, making it a powerful tool for studying molecular dynamics in living cells. frontiersin.org

Time-resolved fluorescence spectroscopy involves measuring the decay of fluorescence intensity over time following excitation with a short pulse of light. instras.commontana.edu The resulting fluorescence decay curve provides information about the excited-state lifetime of the fluorophore. instras.com

This technique can be used to study a variety of kinetic processes that occur on the nanosecond timescale, including:

Rotational Dynamics: By measuring the time-resolved fluorescence anisotropy, the rotational correlation time of a this compound-labeled molecule can be determined, providing insights into its size, shape, and flexibility.

Quenching Mechanisms: The presence of quenching molecules can alter the fluorescence lifetime, and time-resolved measurements can help to elucidate the underlying quenching mechanism (e.g., collisional quenching). nih.gov

Excited-State Reactions: Time-resolved fluorescence spectroscopy can be used to monitor chemical reactions that occur while the fluorophore is in its excited state.

By analyzing the fluorescence decay kinetics of this compound, researchers can gain a deeper understanding of the dynamic processes that govern the behavior of biomolecules in complex systems.

Integration of this compound in Multimodal Imaging Platforms in Preclinical Research

The integration of near-infrared (NIR) fluorophores like this compound into multimodal imaging platforms represents a significant advancement in preclinical research. By combining the optical properties of the dye with other imaging modalities, researchers can achieve a more comprehensive understanding of biological processes. This approach leverages the strengths of each individual technique, providing complementary data on anatomy, function, and molecular events. nih.govnukleertipseminerleri.org

Photoacoustic Tomography (PAT) Augmentation with this compound

Photoacoustic tomography (PAT), or photoacoustic imaging (PAI), is a hybrid imaging modality that combines optical excitation with ultrasonic detection to visualize absorbed optical energy density at significant depths with high resolution. ucl.ac.uknih.gov While endogenous chromophores like hemoglobin provide intrinsic contrast, exogenous agents are crucial for molecular imaging. ucl.ac.uk

NIR dyes such as the Cy7.5 family are valuable as PAT contrast agents due to their strong absorption in the NIR window, where tissue penetration of light is maximal. When a molecule like this compound absorbs pulsed laser light, it undergoes thermoelastic expansion, generating an acoustic wave that can be detected by an ultrasound transducer. This allows for high-resolution imaging of the dye's distribution. ucl.ac.uknih.gov

In preclinical studies, cyanine dyes have demonstrated their utility in enhancing tumor visualization. For instance, a novel cyanine dye, IC7-1-Bu, was shown to have a 2.3-fold higher photoacoustic signal in an aqueous solution compared to the clinically approved Indocyanine green (ICG). nih.gov When administered in vivo, this dye accumulated in tumors, providing a tumor-to-background photoacoustic signal ratio of approximately 2.5, significantly improving cancer imaging capabilities. nih.gov This demonstrates the potential of cyanine dyes like this compound to augment PAT for sensitive and specific tumor detection.

ParameterIndocyanine Green (ICG)Representative Cyanine Dye (IC7-1-Bu)Significance for this compound-based PAT
Relative Photoacoustic SignalBaseline~2.3x higher than ICG nih.govHigher signal intensity allows for greater sensitivity and contrast.
In Vivo Tumor-to-Background RatioLow/Not Reported~2.5 nih.govEnhanced contrast enables clearer delineation of tumor margins from surrounding healthy tissue.
ApplicationGeneral Vascular ImagingTumor Imaging nih.govPotential for targeted molecular imaging of cancer and other diseases.

Cerenkov Luminescence Imaging (CLI) Complementarity with this compound

Cerenkov Luminescence Imaging (CLI) is an optical imaging modality that detects the faint light (Cerenkov radiation) emitted when charged particles from radionuclides travel through a dielectric medium, like tissue, faster than the speed of light in that medium. nih.govfrontiersin.org CLI allows for the in vivo distribution of radiotracers, commonly used in Positron Emission Tomography (PET), to be visualized with optical imaging systems. nih.govresearchgate.net

A primary limitation of CLI is that the emitted light is most intense in the ultraviolet-to-blue region of the spectrum, which is strongly attenuated by biological tissues, limiting imaging depth. researchgate.netnih.gov This is where a NIR dye like this compound offers significant complementarity. Through a process known as Cerenkov Resonance Energy Transfer (CRET), the dye can absorb the high-energy Cerenkov emissions and re-emit the light in the NIR spectrum (around 800 nm). researchgate.net This spectral shift to longer wavelengths, where tissue is more transparent, dramatically improves the detection of the radionuclide's location deep within the tissue.

This approach effectively converts the radionuclide into a NIR light source, overcoming the primary depth limitation of CLI and enhancing its sensitivity for preclinical applications. researchgate.net

Imaging ApproachPrinciplePrimary Emission SpectrumAdvantage of this compound Integration
Standard CLIDetection of Cerenkov radiation from a radionuclide. nih.govUV-BlueN/A
CRET-CLI with this compoundThis compound absorbs Cerenkov radiation and re-emits it as fluorescence. researchgate.netNear-Infrared (NIR)Overcomes tissue attenuation, increases imaging depth, and enhances signal detection. researchgate.net

Dual-Modality Imaging Strategies (e.g., Optical/PET/MRI Combinations)

Dual-modality imaging strategies aim to harness the synergistic advantages of different imaging techniques. nukleertipseminerleri.org Combining the high sensitivity and quantitative nature of PET with the high spatial resolution and soft-tissue contrast of Magnetic Resonance Imaging (MRI) or the real-time, intraoperative guidance of optical imaging provides a powerful tool for preclinical research. nih.govoncodesign.com

This compound can be incorporated into dual-modality probes that are detectable by both optical imaging and PET or MRI. This is typically achieved by conjugating the this compound molecule to a chelator that can bind a positron-emitting radionuclide (for PET) or a paramagnetic metal ion (for MRI). nih.gov

Optical/PET Imaging: A common strategy involves creating a conjugate that includes a targeting ligand, a chelator for a radionuclide (e.g., 64Cu or 89Zr), and a NIR dye like Cy7.5. ucl.ac.uknih.gov This allows for a sensitive, whole-body PET scan to locate tumors or other molecular targets. Subsequently, the NIR fluorescence from the same probe can be used for fluorescence-guided surgery to ensure complete resection of the targeted tissue. mdpi.com This combination bridges the gap between whole-body diagnostic imaging and intraoperative surgical guidance. mdpi.com

Optical/MRI Imaging: Similarly, this compound can be linked to MRI contrast agents. The resulting probe enables high-resolution anatomical localization of the agent with MRI, while optical imaging provides a highly sensitive readout of the same molecular probe. oncodesign.com

These dual-modality strategies provide a more complete picture of biological events, from the whole-body to the cellular level, enhancing the efficacy of preclinical studies in areas like oncology and drug development. nih.govnukleertipseminerleri.org

CombinationThis compound RoleComplementary Modality RoleKey Advantage
Optical/PETFluorescent signal for high-resolution optical imaging and surgical guidance. mdpi.comHigh-sensitivity, quantitative, whole-body imaging of probe distribution. nih.govLinks systemic diagnosis with real-time surgical guidance. mdpi.com
Optical/MRISensitive optical detection.High-resolution anatomical imaging with excellent soft-tissue contrast. oncodesign.comCorrelates molecular information from the optical probe with detailed anatomical structures.

Advanced Image Processing and Computational Analysis for this compound Data

The large and complex datasets generated by advanced imaging modalities employing this compound necessitate sophisticated image processing and computational analysis for robust, quantitative, and reproducible results. The goal is to move beyond qualitative visualization to extract meaningful quantitative data.

A typical workflow involves several key stages:

Image Pre-processing: This initial step includes corrections for instrument-specific variations, background noise reduction, and image registration when multiple modalities are used to ensure that images are spatially aligned. oncodesign.com

Segmentation: This crucial step involves identifying and outlining regions of interest (ROIs), such as tumors, organs, or specific cellular structures. This can be done manually, semi-automatically, or fully automatically using machine learning algorithms.

Feature Extraction: Once ROIs are defined, a wide range of quantitative features can be extracted. For this compound data, this includes fluorescence intensity, photoacoustic signal amplitude, and textural features that describe the spatial distribution of the signal within the ROI.

Quantitative Analysis: The extracted features are then used for statistical analysis. This can involve calculating tumor-to-background ratios, tracking the change in signal intensity over time to understand probe kinetics, or correlating imaging data with other biological endpoints. Machine learning models can be trained on these features to classify tissue types or predict treatment response. nih.gov

Furthermore, computational chemistry plays a vital role on the front end of probe development. Computational approaches, such as Density Functional Theory, are used to design novel cyanine dyes with optimized properties, including desired absorption/emission wavelengths, high quantum yields, and improved photochemical stability. nih.gov This computational design process accelerates the development of more effective imaging agents like this compound for specific preclinical applications. nih.gov

StageObjectiveExample Techniques
Pre-processingEnhance image quality and ensure spatial alignment.Noise filtering, background subtraction, multimodal image registration. oncodesign.com
SegmentationDefine Regions of Interest (ROIs).Thresholding, edge detection, machine learning-based classifiers.
Feature ExtractionDerive quantitative metrics from ROIs.Mean signal intensity, signal heterogeneity, texture analysis (e.g., gray-level co-occurrence matrix).
Quantitative AnalysisInterpret data and test hypotheses.Statistical analysis, kinetic modeling, correlation with histopathology, predictive modeling. nih.gov

Mechanistic Insights and Theoretical Frameworks of Cy7.5 Di Et Interactions

Photophysical Mechanisms Governing Cy7.5 di et Fluorescence

The fluorescence of Cy7.5 diethyl is dictated by a delicate balance of competing photophysical pathways. Upon absorption of a photon, the molecule is promoted to an excited singlet state. From here, it can relax back to the ground state via several mechanisms: radiatively by emitting a photon (fluorescence), or non-radiatively through processes like internal conversion and intersystem crossing. The efficiency of fluorescence is highly dependent on the molecule's structure, its local environment, and its tendency to interact with other molecules.

Cyanine (B1664457) dyes, including Cy7.5, are known to form molecular aggregates, particularly in aqueous solutions and at high concentrations. nih.gov These aggregates, primarily classified as H- and J-aggregates, arise from intermolecular interactions and significantly alter the photophysical properties of the dye.

H-aggregates : These aggregates feature a face-to-face (card-pack) stacking arrangement of the dye molecules. cmu.edursc.org This configuration leads to strong excitonic coupling, resulting in a blue-shifted absorption band (hypsochromic shift) compared to the monomer. cmu.eduresearchgate.net H-aggregates are typically non-fluorescent or weakly fluorescent, as the excited state rapidly deactivates through non-radiative pathways, which restricts their use in applications requiring bright emission. rsc.orgresearchgate.net The formation of non-fluorescent H-aggregates is a known issue when labeling macromolecules. researchgate.net

J-aggregates : In contrast, J-aggregates are characterized by a slipped, head-to-tail arrangement. rsc.org This leads to a distinct, narrow, and red-shifted absorption band (bathochromic shift) known as the J-band. nih.govrsc.org J-aggregates can be highly fluorescent and are of interest for specific applications. rsc.org

The formation of these aggregates is influenced by factors such as dye concentration, solvent polarity, and the presence of templates like anionic polyelectrolytes or DNA, which can promote ordered assembly. nih.govcmu.edu

Mitigation Strategies: Several strategies can be employed to prevent or control the formation of undesirable aggregates:

Solvent Choice : Performing labeling procedures in organic solvents or solutions with a high content of organic solvents can prevent H-aggregate formation. researchgate.net

Host-Guest Chemistry : Supramolecular hosts, such as cucurbiturils (e.g., CB7), can encapsulate the dye molecule. nih.gov This encapsulation effectively disrupts the intermolecular interactions necessary for aggregation, thereby preserving the monomeric, fluorescent state. nih.gov

Structural Modification : Altering the dye's molecular structure to introduce bulky groups can sterically hinder the close packing required for aggregation. chemrxiv.org

Table 1: Characteristics of Cy7.5 Aggregates
Aggregate TypeMolecular ArrangementAbsorption Spectrum ShiftFluorescence Property
H-aggregateFace-to-face (Card-pack)Blue-shifted (Hypsochromic)Weak or Non-fluorescent
J-aggregateSlipped (Head-to-tail)Red-shifted (Bathochromic)Often Fluorescent

The fluorescence quantum yield of Cy7.5 is limited by non-radiative decay pathways that compete with the emission of light. The two primary non-radiative processes are internal conversion (IC) and intersystem crossing (ISC). diva-portal.orgresearchgate.net

Internal Conversion (IC) : This is a non-radiative transition between electronic states of the same spin multiplicity (e.g., from the first excited singlet state, S₁, to the ground state, S₀). diva-portal.org The electronic energy is converted into vibrational energy, which is then dissipated as heat to the surrounding environment. aip.org For many flexible dyes like cyanines, photoisomerization of the polymethine chain is a major IC pathway that quenches fluorescence.

Intersystem Crossing (ISC) : This process involves a non-radiative transition between electronic states of different spin multiplicities, most commonly from the excited singlet state (S₁) to an excited triplet state (T₁). diva-portal.orgacs.org While ISC is often less efficient than IC for cyanines, the population of the long-lived triplet state is highly significant as it is often a precursor to photobleaching. nih.gov The rate of ISC can be enhanced by the presence of heavy atoms. acs.org In some transition-metal complexes, ISC can be an ultrafast process, occurring on the femtosecond timescale and competing directly with internal conversion. acs.orgarxiv.org

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of fluorescence. nih.gov For Cy7.5 and related cyanine dyes, photobleaching is a major limitation and typically originates from the excited states. nih.gov

Two primary mechanisms are responsible for the photobleaching of cyanine dyes:

Reaction with Reactive Oxygen Species (ROS) : The excited triplet state (T₁) of the dye can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.govresearchgate.net This singlet oxygen, along with other subsequently formed ROS, can then attack and oxidize the dye molecule, destroying its conjugated π-electron system and rendering it non-fluorescent. nih.gov This is considered the main cause of photobleaching for most organic fluorophores in the presence of oxygen. researchgate.net

Photochemical Truncation : A specific mechanism observed in cyanines like Cy7 involves the excision of a C₂H₂ fragment from the polymethine chain, mediated by singlet oxygen. nih.govnih.gov This chain-shortening reaction converts the original dye into a blue-shifted analogue (e.g., Cy7 to Cy5), altering its spectral properties before eventual complete bleaching. nih.govnih.govacs.org

Strategies to enhance photostability focus on minimizing these destructive pathways:

Oxygen Removal : Deoxygenating the imaging buffer significantly reduces the rate of ROS-mediated photobleaching. nih.gov

Triplet State Quenchers : The addition of chemical agents like cyclooctatetraene (B1213319) (COT) or Trolox (a water-soluble vitamin E analogue) can quench the excited triplet state of the dye, returning it to the ground state before it can interact with oxygen. researchgate.net Covalently linking these quenchers to the fluorophore has been shown to be an effective strategy. researchgate.net

Inhibition of Isomerization : Stabilizing the dye's structure, for instance by binding to macromolecules like DNA, can inhibit isomerization pathways and reduce entry into reactive states, thus enhancing photostability. umich.edu

Computational Chemistry and Molecular Modeling of this compound

Computational methods provide powerful tools to understand the electronic structure and dynamic behavior of Cy7.5 at the molecular level, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules from first principles. mpg.de It has been successfully applied to cyanine dyes like Cy7.5 to elucidate their photophysical properties. researchgate.netnih.gov

DFT calculations allow for the determination of key electronic parameters:

Frontier Molecular Orbitals (FMOs) : The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter that correlates with the dye's absorption wavelength; a smaller gap generally corresponds to a longer wavelength (more red-shifted) absorption. researchgate.netnih.gov For Cy7.5, the extended polymethine chain leads to a small HOMO-LUMO gap, explaining its absorption in the NIR region. researchgate.net

Electronic Transitions : Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net These calculations help assign experimental spectral features and understand the nature of the transitions responsible for the dye's color and fluorescence.

Luminescence Mechanism : By modeling the molecular structure and electronic properties in both the ground and excited states, DFT provides a theoretical basis for understanding the luminescence mechanism. researchgate.netnih.govresearchgate.net It can help explain how structural modifications, such as extending the conjugated chain from Cy5.5 to Cy7.5, lead to differences in luminescence properties. researchgate.netnih.gov

Table 2: Representative DFT Findings for Cy7.5 and Related Dyes
ParameterSignificanceTypical Finding for Cy7.5
HOMO-LUMO Energy GapCorrelates with the main absorption wavelength.Calculated to be small, consistent with NIR absorption. researchgate.net
Calculated λmax (TD-DFT)Predicts the peak absorption wavelength.Calculations with various functionals (e.g., B3LYP, CAM-B3LYP) can reproduce experimental spectra. researchgate.net
Molecular Electrostatic PotentialShows the charge distribution and reactive sites.Reveals the distribution of positive and negative potential across the molecule. researchgate.net

While DFT provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. acs.org MD simulations model the movement of atoms and molecules, providing insights into conformational changes and intermolecular interactions in environments such as aqueous solution or when bound to biomolecules. rsc.orgmdpi.com

For Cy7.5 and related cyanines, MD simulations have been used to:

Study Dye-DNA Interactions : MD simulations can model how a dye like Cy7.5 binds to DNA scaffolds, such as in the minor groove of a duplex or on a Holliday junction. rsc.orgmdpi.comresearchgate.netnih.gov These simulations reveal the specific interactions (e.g., van der Waals, electrostatic) and the resulting orientation and dynamics of the dye. rsc.orgmdpi.com

Analyze Aggregate Formation : By simulating multiple dye molecules, MD can explore the structural and energetic factors that lead to the formation of H- or J-aggregates. It can predict the preferred orientations and inter-dye distances in these assemblies. researchgate.net

Predict Excitonic Coupling : The relative orientations and distances between dyes, extracted from MD trajectories, can be used to calculate excitonic coupling parameters. mdpi.comresearchgate.net This helps explain the spectral shifts observed upon aggregation and is crucial for designing molecular systems with specific energy transfer properties. mdpi.comnih.gov

MD simulations have shown that the specific attachment points and the local DNA structure play a major role in determining the final orientation of the dye molecules, which in turn governs their excitonic properties. rsc.orgresearchgate.net

Bioconjugation Mechanisms and Their Impact on this compound Performance in Research Models

Bioconjugation typically involves the reaction between a functional group on the cyanine dye and a specific amino acid residue on a protein or a functional group on another molecule like a peptide or oligonucleotide. mdpi.com For protein labeling, the amine groups of lysine (B10760008) residues and the thiol groups of cysteine residues are common targets. mdpi.com The choice of reactive chemistry is critical. For instance, N-hydroxysuccinimidyl (NHS) esters are widely used to label amine groups, while maleimides are employed for targeting thiol groups. aatbio.com The resulting bioconjugate combines the targeting capability of the biomolecule with the detection properties of the Cy7.5 dye. acs.org

However, the act of conjugation can itself alter the dye's performance. A key consideration is the degree of labeling (DOL), or the number of dye molecules attached to a single biomolecule. acs.org While it might be assumed that a higher DOL would lead to a brighter signal, cyanine dyes like Cy5 and Cy7 can exhibit significant fluorescence quenching at high labeling ratios. acs.orgresearchgate.net This phenomenon is attributed to dye-dye interactions and the formation of non-fluorescent aggregates when the fluorophores are in close proximity on the surface of the biomolecule. acs.org Studies have shown that for antibodies labeled with Cy5 and Cy7, a low DOL of 2-3 labels per protein is often optimal to avoid this quenching effect. acs.org In contrast, dyes like Cy3 and Cy3.5 tend to yield bright fluorescence even at higher labeling ratios. acs.org

Furthermore, the stability of the conjugate is paramount for reliable performance, especially in complex biological environments like blood plasma. americanpharmaceuticalreview.com The design of the conjugate, including the dye's chemical structure and the linking chemistry, must prevent premature degradation or cleavage, which would lead to off-target signal and reduced efficacy. americanpharmaceuticalreview.com Research into novel dye structures, such as sterically shielded heptamethine cyanines, aims to overcome issues of instability and aggregation, thereby enhancing bioimaging performance. nih.gov These shielded dyes use structural features, like a meso-Aryl group with projecting arms, to prevent self-aggregation and non-specific interactions, leading to an improved combination of photophysical and biodistribution properties. nih.gov

Specificity and Selectivity of this compound-Target Interactions

The specificity and selectivity of a Cy7.5-based probe are crucial for its function, determining its ability to bind to the intended target while avoiding non-specific interactions with other biological molecules. mdpi.comacs.org In the vast majority of applications, the primary determinant of specificity is not the dye itself, but the targeting ligand to which it is conjugated. acs.orgnih.gov This ligand can be a monoclonal antibody, an antibody fragment (like a nanobody), a peptide, or a small molecule designed to have high affinity for a particular biological marker, such as a cell surface receptor overexpressed in tumor cells. nih.govacs.orgnih.gov

The fundamental principle is to leverage the high specificity of biological recognition. For example, an antibody-dye conjugate achieves its selectivity through the specific binding of the antibody's antigen-binding site to its corresponding antigen on the target cell. acs.org Similarly, peptides can be selected to bind to specific receptors, and this interaction guides the Cy7.5 dye to the site of interest. mdpi.com

The chemical properties of the dye itself can also contribute to non-specific binding and background signal. The electrostatic profile of the probe is a key factor; polar and charged molecules tend to have narrower binding selectivity compared to less polar ones due to the highly directional nature of electrostatic interactions. nih.gov Heptamethine cyanine dyes can be zwitterionic, and even small modifications to the dye's structure and charge distribution can significantly alter the in vivo pharmacokinetics and biodistribution of the conjugate, affecting target-to-background ratios in imaging studies. nih.gov For instance, research comparing two structurally similar zwitterionic Cy7-based dyes showed that differences in their cationic moieties led to significant variations in liver accumulation, which directly impacts the clarity of in vivo imaging in the abdominal region. nih.gov

Factor Influence on Specificity & Selectivity Research Finding Example
Targeting Ligand The primary driver of specificity, binding to a unique biological marker (e.g., antigen, receptor). acs.orgAn antibody-drug conjugate (ADC) uses the antibody's high affinity for a tumor-associated antigen to deliver its payload specifically to cancer cells. acs.org
Dye & Linker Properties Can modulate the binding affinity of the ligand and contribute to non-specific background signal. nih.govConjugating an IR800 dye to a PSMA-targeting molecule improved binding affinity, whereas using a Cy5.5 fluorophore did not. nih.gov
Conjugation Site The location of the dye on the biomolecule can affect the ligand's ability to bind its target. researchgate.netSite-specific conjugation of a dye via a C-terminal cysteine on a nanobody minimized the impact on pharmacokinetics and tumor targeting. researchgate.net
Probe Electrostatics The charge distribution of the overall conjugate influences non-specific binding and biodistribution. nih.govnih.govTwo zwitterionic Cy7-based dyes with different cationic groups resulted in mAb conjugates with significantly different liver uptake and tumor-to-liver ratios. nih.gov

This table provides an interactive overview of factors influencing the specificity and selectivity of Cy7.5-based probes.

Influence of Linker Chemistry on Probe Functionality

Linker Stability and Release Mechanisms: A primary role of the linker is to ensure the conjugate remains intact in circulation until it reaches its target. americanpharmaceuticalreview.com Linkers are broadly categorized as non-cleavable or cleavable.

Non-cleavable linkers rely on the internalization and lysosomal degradation of the entire conjugate to release the dye or payload. americanpharmaceuticalreview.com A direct amide or ester bond is a common example of a non-cleavable linkage. nih.gov

Cleavable linkers are designed to break under specific conditions prevalent in the target microenvironment. americanpharmaceuticalreview.com This strategy can enhance target-specific signal activation. Common cleavage triggers include:

Enzymes: Peptide sequences, such as the valine-citrulline (Val-Cit) motif, can be incorporated into the linker. acs.org This sequence is recognized and cleaved by enzymes like cathepsin B, which is often overexpressed in the lysosomal compartments of tumor cells. acs.orgchemrxiv.org

pH: Linkers can be designed to be stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes or lysosomes (pH 4.5-6.5). americanpharmaceuticalreview.com

Redox potential: Disulfide bonds are stable in the bloodstream but can be cleaved by reducing agents like glutathione (B108866), which is found at higher concentrations inside cells than outside. chemrxiv.org

In vivo imaging studies comparing different linker types have demonstrated the profound impact of the cleavage mechanism. For instance, probes using cathepsin-cleavable linkers showed significantly higher tumor activation compared to those with hindered or non-hindered disulfide linkers, a crucial performance difference that was only apparent with in vivo imaging, not in simpler cellular assays. chemrxiv.org

Linker Structure and Physicochemical Properties: The structural characteristics of the linker can be modified to overcome challenges like poor solubility, aggregation, and fluorescence quenching.

Hydrophilicity: Highly hydrophobic dyes or payloads can cause the entire conjugate to aggregate and become insoluble. Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can dramatically improve water solubility and pharmacokinetic properties. americanpharmaceuticalreview.comdiva-portal.org

Rigidity: The flexibility or rigidity of the linker can affect dye performance. For labeling oligonucleotides, attaching cyanine dyes via a rigid ethynyl (B1212043) linker has been shown to minimize deleterious dye-DNA interactions and reduce fluorescence quenching by restricting the dye's mobility. oup.com In other contexts, flexible linkers may be necessary to allow the targeting ligand to bind its receptor without steric hindrance from the dye. diva-portal.org

Length: The distance between the dye and the biomolecule, dictated by the linker length, can be critical. In one study, a probe only became potent when the ethylenediamide linker was increased from two to four carbons, illustrating the linker's role in achieving the correct spatial orientation for effective interaction. nih.gov

Linker Strategy Chemical Example(s) Purpose / Impact on Functionality Reference
Enzyme-Cleavable Valine-Citrulline (Val-Cit)Releases dye/payload upon cleavage by tumor-associated enzymes (e.g., Cathepsin B), increasing target-specific signal. acs.orgchemrxiv.org
Redox-Sensitive Disulfide BondsStable in circulation, cleaved by high intracellular glutathione concentrations. chemrxiv.org
Hydrophilic Polyethylene Glycol (PEG)Increases solubility, reduces aggregation, and can improve pharmacokinetics. americanpharmaceuticalreview.comdiva-portal.org
Rigid Ethynyl LinkerMinimizes dye-biomolecule interactions and reduces fluorescence quenching in DNA labeling. oup.com

This interactive table summarizes different linker chemistries and their impact on the functionality of fluorescent probes.

Applications of Cy7.5 Di Et in Preclinical and Basic Biomedical Research

Cellular and Subcellular Imaging Researchaxispharm.com

The utility of Cy7.5 as a fluorescent label is well-established in fluorescence microscopy, where it facilitates the clear visualization of cellular components and dynamic processes. axispharm.com Its derivatives, such as Cy7.5 NHS ester and Cy7.5 azide, can be conjugated to various biomolecules, including proteins, peptides, and nucleic acids, to serve as targeted probes. medchemexpress.comlumiprobe.comlumiprobe.com The rigid chemical structure of some Cy7.5 analogs enhances their fluorescence quantum yield, resulting in a brighter signal for imaging applications. lumiprobe.com

Receptor-Mediated Internalization Studies Using Cy7.5 di et Conjugates

Receptor-mediated endocytosis is a fundamental process by which cells internalize molecules by the inward budding of plasma membrane vesicles containing receptors with their bound ligands. swu.edu.cn Cy7.5-conjugated probes are instrumental in studying the dynamics of this pathway for specific receptors.

Cy7.5 ConjugateTarget ReceptorCell LineKey Research FindingReference
Hyaluronan-Cy7 (HA-Cy7)CD44Human Head and Neck Cancer CellsInternalization is mediated by the CD44 receptor and occurs via a clathrin-dependent endocytic pathway. Blocking the receptor or inhibiting this pathway significantly reduced conjugate uptake. hylapharm.com
USPIO(Cy7.5)-BBNGastrin-Releasing Peptide Receptor (GRPr)PC-3 (Prostate Cancer)The nanoparticle-peptide conjugate showed very high binding affinity (IC50 of 2.5 ± 0.7 nM) and specific receptor-mediated uptake. researchgate.net

Real-Time Tracking of Cellular Processes with this compound-Based Probes

The ability to track cellular events in real-time provides invaluable insight into dynamic biological systems. Fluorescent probes based on Cy7.5 are particularly suited for this purpose due to their photostability and near-infrared emission, which minimizes phototoxicity and background interference during prolonged imaging sessions. frontiersin.org

Researchers have developed sophisticated Cy7.5-based probes to monitor specific intracellular events as they unfold. For instance, a cascading-response fluorescent probe was designed to simultaneously track cysteine depletion and the resulting changes in intracellular pH in pancreatic cancer cells. frontiersin.org The probe's fluorescence emission shifts in response to both the presence of cysteine and changes in acidity, allowing for real-time monitoring of cell death processes induced by anticancer drugs. frontiersin.org In other research, nanoparticles labeled with cyanine (B1664457) dyes like Cy5.5 (a close spectral relative of Cy7.5) have been engineered to track cell fate, changing color as a cell transitions from a healthy state to apoptosis. nih.gov These "all-in-one" probes can be internalized by cells and report on their viability over several days, demonstrating the power of cyanine-based trackers for long-term, real-time studies of cellular health and therapeutic response. nih.govthermofisher.com

In Vitro Diagnostics Research and Assay Developmentaxispharm.com

In the realm of in vitro diagnostics, Cy7.5 is utilized in bioanalytical assays designed to detect and quantify multiple biomolecular targets. axispharm.com Its NIR fluorescence is a significant advantage, reducing interference from the inherent autofluorescence of biological samples and plastic labware, thereby improving assay sensitivity.

High-Throughput Screening (HTS) Assays Utilizing this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of vast libraries of chemical compounds to identify potential therapeutic "hits". bio-rad.combmglabtech.com Fluorescence-based assays are a major modality in HTS, and the properties of Cy7.5 make it a valuable tool in this context.

The use of NIR fluorophores like Cy7.5 in HTS assays minimizes background signal that can arise from both the screening plates and the compounds themselves, many of which autofluoresce in the visible spectrum. This leads to a better signal-to-noise ratio and more reliable hit identification. researchgate.net Cy7.5 can be used in various HTS formats, including fluorescence resonance energy transfer (FRET) assays, which are powerful tools for studying molecular interactions. researchgate.netcellsignal.com In a FRET-based HTS assay, Cy7.5 can serve as an acceptor dye, with its emission being modulated by the binding of a test compound to a target protein, allowing for the rapid screening of inhibitors or activators. nih.gov Such assays can be applied to identify small molecules that modulate protein function, for example, by screening for compounds that bind to and recruit specific enzymes for therapeutic purposes. researchgate.net

Flow Cytometry and Immunofluorescence Applications of this compound

Cy7.5 and its tandem dye conjugates are extensively used in immunofluorescence and, most notably, in multicolor flow cytometry to identify and characterize complex cell populations. axispharm.comleicabiosystems.com

Immunofluorescence: In immunofluorescence (IF), antibodies conjugated to fluorophores are used to visualize specific proteins within cells or tissue sections. leicabiosystems.combiotium.com The NIR emission of Cy7.5 is beneficial for reducing autofluorescence from tissues. Both direct IF, using a Cy7.5-labeled primary antibody, and indirect IF, using a labeled secondary antibody for signal amplification, are common techniques. biotium.com For example, antibodies can be labeled with Cy7 prior to conjugation with oligonucleotides for use in advanced cyclic immunofluorescence (cyCIF) methods, which enable highly multiplexed tissue imaging. nih.gov

Flow Cytometry: The most significant application of Cy7.5 in this area is in the form of tandem dyes, particularly PE-Cy7 and APC-Cy7. cellsignal.combdj.co.jpstanford.edu In these constructs, a phycobiliprotein (PE or APC) is excited by a standard laser (e.g., a 488 nm blue laser for PE or a 633/640 nm red laser for APC) and transfers its energy via FRET to Cy7, which then emits light in the far-red region of the spectrum (~767 nm). bdj.co.jpbdbiosciences.com This large Stokes shift allows Cy7 to be detected in a separate channel, far from the emission of other common fluorochromes like FITC, PE, and APC. bdj.co.jp The addition of PE-Cy7 and APC-Cy7 to an experimental panel enables researchers to conduct complex 6- to 11-color (or more) analyses on a single sample, providing deep insights into heterogeneous cell populations, such as those found in the immune system. bdj.co.jpstanford.eduucl.ac.uk

Tandem Dye ConjugateDonor FluorophoreAcceptor FluorophoreTypical Excitation LaserPeak Emission (nm)Key Application/AdvantageReferences
PE-Cy7R-Phycoerythrin (PE)Cyanine 7 (Cy7)488 nm (Blue) or 561 nm (Yellow-Green)~767Adds a "seventh color" to standard flow cytometry panels. Very bright signal, useful for detecting low-abundance antigens. bdj.co.jpucl.ac.ukthermofisher.comberkeley.edu
APC-Cy7Allophycocyanin (APC)Cyanine 7 (Cy7)633 nm or 640 nm (Red)~779-780Used in multicolor panels with blue and violet laser-excited dyes. Expands multicolor capability by using the red laser line efficiently. bdj.co.jpbdbiosciences.combdbiosciences.com

Development of Biosensors Incorporating this compound

The integration of this compound into biosensors has enabled the development of sensitive and specific detection platforms for various biological molecules and processes. Biosensors are analytical devices that convert a biological response into a measurable signal. nih.gov They typically consist of a biorecognition element, such as an antibody or enzyme, and a transducer that converts the binding event into an optical or electrical signal. nih.govresearchgate.net

The favorable fluorescent properties of this compound make it an excellent candidate for the transducer component in optical biosensors. For instance, researchers have developed immunochromatographic test strip assays incorporating quantum dot labels for the detection of biomarkers. These portable fluorescent sensors can achieve high sensitivity, with limits of detection (LOD) in the nanogram per milliliter range. mdpi.com In the context of electrochemical biosensors, which measure changes in electrical properties, nanomaterials are often employed to enhance sensitivity and performance. nih.govnih.gov These biosensors can detect analytes by measuring changes in current (amperometric), potential (potentiometric), or impedance. nih.govrsc.org While direct examples of this compound in electrochemical biosensors are not prevalent in the reviewed literature, its principle of fluorescence can be conceptually linked to the optical detection methods used in conjunction with various biosensing platforms.

The development of biosensors often involves a multi-step process, including the immobilization of a biorecognition element, interaction with the target analyte, and signal transduction. The choice of fluorescent dye, such as this compound, is critical for achieving the desired sensitivity and specificity of the assay.

In Vivo Small Animal Research Models

This compound has proven to be a powerful probe for in vivo imaging in small animal models, enabling researchers to non-invasively visualize and track biological processes over time. nih.govlumiprobe.comresearchgate.net Its emission in the near-infrared spectrum allows for deeper tissue penetration compared to fluorophores that emit at shorter wavelengths. nih.gov

Longitudinal Tracking of Biological Phenomena in Preclinical Models

A key advantage of using this compound is the ability to perform longitudinal studies, tracking cellular and molecular events over extended periods within the same animal. nih.govnih.govnih.gov This is crucial for understanding disease progression, therapeutic response, and the long-term fate of transplanted cells. popovtzerlab.comthno.org For example, this compound has been used to label and track the biodistribution of therapeutic cells and nanoparticles in vivo. nih.govpopovtzerlab.com In one study, a supramolecular probe incorporating a Cy7.5 derivative, Cy7.5AA@CDP, exhibited a long elimination half-life of over 210 minutes, allowing for sustained imaging. nih.gov This stability enables researchers to monitor the accumulation and clearance of the probe from various organs over time. nih.gov

Longitudinal imaging with probes like this compound provides dynamic information that is often missed in studies relying on single time-point analysis. nih.gov This capability is essential for evaluating the efficacy and mechanisms of new therapies in preclinical models of diseases such as cancer. researchgate.net

Assessment of Probe Distribution in Ex Vivo Tissue Analysis

Following in vivo imaging, ex vivo analysis of tissues and organs is a standard procedure to validate and further investigate the biodistribution of fluorescent probes. frontiersin.org Tissues are excised, and the fluorescence intensity is measured, providing a more detailed and quantitative assessment of probe accumulation in specific organs. researchgate.netfrontiersin.org This method complements in vivo imaging by eliminating the signal attenuation and scattering caused by overlying tissues like skin. nih.gov

For instance, after in vivo imaging with a Cy7.5-labeled probe, organs can be harvested to quantify the fluorescent signal in tumors versus normal tissues. researchgate.net This ex vivo quantification often reveals a higher tumor-to-normal tissue contrast compared to in vivo measurements, providing a more accurate picture of the probe's targeting specificity. nih.govfrontiersin.org Histological analysis, such as Hematoxylin and Eosin (H&E) staining, can then be performed on the same tissues to correlate probe distribution with microscopic anatomy and pathology. researchgate.netresearchgate.net

Methodologies for Quantifying Fluorescent Signals in Deep Tissue Imaging

Quantifying fluorescent signals from deep tissues in vivo presents significant challenges due to light scattering and absorption by biological tissues. nih.govcaltech.edu The near-infrared properties of this compound help to mitigate these issues by operating in a spectral window where tissue absorbance and autofluorescence are reduced. nih.govnih.gov

Several techniques are employed to quantify deep-tissue fluorescence. One common approach involves drawing regions of interest (ROIs) over the target area (e.g., a tumor) and a background area (e.g., adjacent normal tissue) in the fluorescence images. frontiersin.org The ratio of the average signal intensity in the tumor ROI to that in the background ROI, known as the tumor-to-background ratio (TBR) or signal-to-background ratio (SBR), provides a semi-quantitative measure of probe accumulation. nih.govnih.gov

For more rigorous quantification, fluorescence molecular tomography (FMT) can be used. FMT is a three-dimensional imaging technique that can reconstruct the concentration of a fluorescent probe within the subject. pnas.org This method requires calibration with standards of known fluorochrome concentration to provide absolute quantification. pnas.org Ratiometric imaging is another advanced technique that can improve quantification and sensitivity. nih.gov In this approach, a probe is designed with two fluorophores, a reporter (e.g., Cy5) and a reference (e.g., Cy7). The ratio of their emission intensities can change in response to a specific biological activity, providing a quantifiable and internally controlled signal. nih.gov

Table 1: Methodologies for Quantifying Fluorescent Signals
MethodologyDescriptionKey AdvantagesReference
Region of Interest (ROI) AnalysisSemi-quantitative method involving the measurement of signal intensity in a defined area of the image.Simple, widely used for calculating tumor-to-background ratios. frontiersin.org
Fluorescence Molecular Tomography (FMT)3D imaging technique that reconstructs the distribution and concentration of the fluorophore.Provides absolute quantification of the probe. pnas.org
Ratiometric ImagingUses a probe with two fluorophores to provide an internally controlled signal based on the ratio of their emissions.High sensitivity and specificity, reduced artifacts from probe concentration variations. nih.gov

Visualization of Lymphatic Drainage Patterns and Sentinel Lymph Nodes in Research Models

This compound and similar near-infrared fluorophores are valuable for mapping lymphatic drainage pathways and identifying sentinel lymph nodes (SLNs) in preclinical cancer models. nih.gov The SLN is the first lymph node to which cancer cells are most likely to spread from a primary tumor. iaea.org Visualizing these nodes is critical for cancer staging and guiding surgical resection. nih.govopenaccessjournals.com

The technique involves injecting the fluorescent dye near the primary tumor. The dye is then taken up by the lymphatic vessels and transported to the draining lymph nodes. nih.govnih.gov Using a near-infrared imaging system, the fluorescent lymphatic channels and SLNs can be visualized through the skin in real-time. nih.gov This allows for the non-invasive identification and subsequent surgical removal of the SLNs for histopathological analysis to check for metastases. researchgate.net Studies have shown that near-infrared fluorescence imaging with dyes like indocyanine green (ICG), which has similar applications to Cy7.5, can successfully identify SLNs and even detect atypical lymphatic drainage patterns that might be missed by conventional methods. researchgate.netnih.gov

Advancements in Material Science Research Utilizing this compound

The unique properties of this compound have also been harnessed in the field of material science, particularly in the development of novel nanomaterials for biomedical applications. researchgate.netidu.ac.idresearchgate.nettaylorfrancis.comftmc.lt Researchers have encapsulated cyanine dyes, including those similar to Cy7.5, within silica (B1680970) nanoparticles (SNPs) to create fluorescent probes with enhanced stability and brightness. researchgate.net

Integration into Nanomaterials for Enhanced Research Probes

The incorporation of this compound into various nanomaterials has led to the creation of sophisticated probes for biomedical imaging and sensing. nih.gov These nanoprobes leverage the unique optical properties of this compound while benefiting from the structural and functional advantages offered by nanomaterials, such as improved stability, biocompatibility, and the potential for targeted delivery. mdpi.comnih.gov

One notable application involves the conjugation of Cy7.5 to the backbone of hyaluronic acid (HA). This modification can be hydrophobic enough to drive the self-assembly of the polymer into nanoparticles. nih.gov These HA-based nanoparticles have shown potential as contrast agents for fluorescence image-guided tumor surgery, primarily by targeting the CD44 receptor which is often overexpressed in cancerous tissues. nih.gov The versatility of this approach allows for the co-assembly of HA conjugated with both Cy7.5 and other imaging agents, such as Gd³⁺-DTPA complexes, to create multimodal probes for both preoperative magnetic resonance imaging (MRI) and intraoperative fluorescence detection. nih.gov

The development of fluorescent nanomaterials based on organic dyes like Cy7.5 is a significant area of focus. nih.gov These materials combine the tunable spectral properties and biocompatibility of the dye with the brightness and stability of inorganic materials. nih.gov Researchers have successfully created a variety of imaging nanoprobes by modifying surfaces with NIR fluorophores like Cy7.5. researchgate.net

Nanomaterial PlatformIntegrated Cy7.5 DerivativeResearch ApplicationKey Findings
Hyaluronic Acid (HA)Cy7.5Fluorescence image-guided tumor surgeryNanoparticles target CD44 receptors on cancer cells. nih.gov
Hyaluronic Acid (HA)Cy7.5 and Gd³⁺-DTPAMultimodal (MRI and fluorescence) cancer imagingAllows for both preoperative and intraoperative tumor detection. nih.gov

Application in Responsive Smart Materials

"Smart materials" are designed to undergo a change in their properties in response to specific external or internal stimuli, such as pH, temperature, or the presence of certain enzymes. frontiersin.orgidu.ac.idrsc.org this compound and its derivatives have been incorporated into such materials to create probes that can sense and report on specific biological environments or events. acs.org

A key application of cyanine dyes in this area is in the creation of FRET (Förster Resonance Energy Transfer) systems. For instance, a FRET dye pair of Cy5 and Cy7 has been used in polymer-drug conjugates to monitor enzymatic activity. acs.org In these systems, the fluorescence of one dye is quenched by the other until a specific enzyme, such as cathepsin B, cleaves the linker separating them. This cleavage results in a detectable change in the fluorescence signal, allowing for the imaging of enzyme activity in vitro and in vivo. acs.org

The development of responsive materials is a rapidly advancing field, with applications ranging from drug delivery to diagnostics. acs.orgresearchgate.net The integration of fluorescent probes like Cy7.5 is crucial for visualizing the response of these materials and for understanding their behavior in complex biological systems.

Smart Material SystemStimulusCy7.5 ApplicationOutcome
Polymer-drug conjugateCathepsin B (enzyme)Part of a FRET pair with Cy5Enables in vivo imaging of enzyme activity. acs.org

Challenges, Limitations, and Future Directions in Cy7.5 Di Et Research

Overcoming Methodological Hurdles in Cy7.5 di et Synthesis and Application

Despite their utility, the practical application of this compound and similar cyanine (B1664457) dyes is often hampered by issues such as photobleaching and limited tissue penetration. researchgate.netnih.gov Addressing these limitations is crucial for enhancing the quality and reliability of NIR imaging.

Strategies to Mitigate Photobleaching and Enhance Signal-to-Noise Ratios

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a significant challenge in fluorescence imaging that leads to faded signals. nih.govthermofisher.com This phenomenon occurs through reactions with molecular oxygen or via photoionization, both of which render the dye non-emissive. nih.gov Several strategies are being explored to combat photobleaching and improve the signal-to-noise ratio (SNR). nih.govacs.org

Antifade Reagents and Mounting Media: The use of commercially available mounting media containing antifade agents can offer protection against photobleaching for fixed cells. thermofisher.comemsdiasum.com These formulations often contain components that reduce the generation of reactive oxygen species. nih.gov

Photostabilization Techniques: Incorporating reducing agents, antioxidants, and triplet state quenchers into the imaging buffer can suppress the chemical reactions that lead to photobleaching. nih.gov For instance, small thiols like β-mercaptoethylamine (MEA) and phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can reversibly quench the fluorescence of cyanine dyes, protecting them from irreversible damage. nih.gov

Minimizing Excitation Exposure: A straightforward approach to reduce photobleaching is to limit the sample's exposure to the excitation light. thermofisher.com This can be achieved by using neutral-density filters to decrease illumination intensity or by optimizing imaging protocols to capture images with minimal exposure times. thermofisher.com

Activatable Probes: A key strategy to enhance SNR is the development of "activatable" or "smart" probes. mdpi.commdpi.com These probes are designed to be non-fluorescent initially and only become fluorescent upon interaction with a specific biological target, such as an enzyme or a change in pH. mdpi.commdpi.comrsc.org This "turn-on" mechanism significantly reduces background noise and improves detection sensitivity. mdpi.commdpi.com

Approaches to Improve Tissue Penetration and Image Depth in Preclinical Models

The depth to which light can penetrate tissue is a critical factor in preclinical imaging. acs.orgbiotium.com While NIR light offers advantages over visible light, scattering and absorption still limit imaging depth. biotium.commdpi.com Research is focused on moving into longer wavelength regions of the NIR spectrum to overcome these limitations.

The NIR spectrum is often divided into windows, with NIR-I covering 650-900 nm and NIR-II spanning 1000-1700 nm. mdpi.combiotium.com Imaging in the NIR-II window, and even the emerging NIR-III window (1700–2500 nm), offers significantly deeper tissue penetration and higher spatial resolution due to reduced light scattering and minimal tissue autofluorescence. mdpi.commdpi.comntno.org

Key Strategies for Deeper Tissue Imaging:

StrategyDescriptionKey Advantages
Shift to NIR-II/III Imaging Utilizing fluorophores that emit in the 1000-1700 nm (NIR-II) or 1700-2500 nm (NIR-III) range. mdpi.commdpi.comDeeper tissue penetration, higher signal-to-background ratio, and improved spatial resolution. mdpi.commdpi.com
Off-Peak Emission Imaging Repurposing existing NIR-I dyes, like Indocyanine Green (ICG), by imaging their longer wavelength emission tails that extend into the NIR-II region. thno.orgAccelerates clinical translation by using already approved dyes. thno.org
Advanced Imaging Modalities Employing techniques like confocal microscopy, light-sheet microscopy (LSM), and photoacoustic imaging. stanford.edunih.govProvides volumetric 3D imaging and can achieve cellular-level resolution at significant depths. stanford.edunih.gov
Computational Enhancement Using deep learning models to translate NIR-I images into higher-quality NIR-II images. biotium.comMitigates some of the limitations of NIR-I imaging without requiring new probes. biotium.com

Development of Novel this compound Analogues with Enhanced Research Utility

To overcome the intrinsic limitations of traditional cyanine dyes, researchers are actively developing novel analogues with improved properties and functionalities. nih.govmdpi.com

Exploration of New Chemical Scaffolds for NIR Fluorophores

The development of new chemical backbones for NIR fluorophores is a major area of research. nih.govmdpi.com The goal is to create dyes with higher quantum yields, better photostability, and tunable optical properties. nih.govunl.edu

Several promising scaffolds have emerged:

Donor-Acceptor-Donor (D-A-D) Architectures: This design motif has been particularly successful in creating small-molecule NIR-II fluorophores. chinesechemsoc.orgrsc.org By combining different electron donor and acceptor units, the emission wavelengths can be finely tuned. rsc.org

Rhodamine Analogues: Modifications to the classic rhodamine structure, such as replacing the central oxygen atom with elements like silicon (Si-rhodamines) or phosphorus, have led to new dyes with red-shifted spectra and improved photostability. nih.govnih.govnsf.gov

Aza-BODIPY Derivatives: Boron dipyrromethene (BODIPY) dyes are known for their sharp absorption peaks and high fluorescence quantum yields. mdpi.com Introducing nitrogen atoms into the core structure (aza-BODIPY) can shift their emission into the NIR region. mdpi.com

Hemicyanine Dyes: These dyes, featuring a donor-π-acceptor (D-π-A) structure, offer high structural tailorability and excellent photostability, making them a versatile platform for developing NIR probes. mdpi.comrsc.org

Design of Environmentally Responsive this compound Probes

A significant advancement in fluorophore design is the creation of probes that respond to their local environment. mdpi.com These "smart" probes are engineered to change their fluorescence properties in response to specific biological cues, such as pH, viscosity, or the presence of certain molecules. rsc.orgmdpi.comresearchgate.net

For example, cyanine dyes can be made pH-sensitive by leaving one or both of the indole (B1671886) nitrogen atoms unalkylated. rsc.org In acidic environments, protonation of these nitrogens leads to strong fluorescence, allowing for the visualization of acidic microenvironments associated with conditions like cancer. rsc.org Similarly, probes have been designed to become fluorescent upon binding to specific analytes like hydrogen peroxide or adenosine (B11128) triphosphate (ATP), enabling the targeted imaging of these important biomolecules. nih.govresearchgate.net

Expansion into Emerging Academic Disciplines

The unique properties of this compound and its next-generation analogues are enabling their application in a growing number of scientific fields. mdpi.comresearchgate.netekb.eg The ability to tailor their structure for specific functions has opened up new research avenues. researchgate.netsemanticscholar.org

Recent progress in synthetic methodologies allows for precise modifications to the cyanine structure, which in turn enables rational control over their photophysical and photochemical properties. researchgate.netsemanticscholar.org This has led to their use in diverse applications such as:

Biosensors: Creating highly specific probes for detecting ions, small molecules, and enzymes. rsc.orgsemanticscholar.org

Photo-controlled Therapies: Developing photocages that can release therapeutic agents upon light activation. semanticscholar.orgnih.gov

Super-resolution Microscopy: Engineering dyes with specific photophysical properties suitable for advanced imaging techniques that break the diffraction limit of light. nih.gov

Multifunctional Theranostics: Integrating diagnostic imaging with therapeutic functions, such as photothermal or photodynamic therapy, into a single molecular platform. nih.govmdpi.com

The ongoing development of eco-friendly synthesis methods, for instance, using natural products like curcumin (B1669340) as starting materials, further broadens the applicability and sustainability of cyanine dye research. ekb.egekb.eg As synthetic challenges are overcome, the potential of cyanine dyes like this compound to impact various scientific disciplines will continue to expand. semanticscholar.org

Applications in Systems Biology and Multi-Omics Research

The utility of this compound extends beyond simple anatomical imaging into the complex domains of systems biology and multi-omics research. As a near-infrared (NIR) fluorophore, this compound is an invaluable tool for providing spatial and quantitative data on specific molecular components within a living system. This capability allows researchers to bridge the gap between macroscopic observations and molecular-level data derived from high-throughput 'omics' technologies.

In systems biology, the goal is to understand the intricate network of interactions that govern biological functions. Probes constructed with this compound, typically by conjugating the dye to a targeting moiety like an antibody or peptide, enable the visualization and tracking of key network nodes (e.g., specific proteins, receptors, or cell populations) in real-time and in vivo. The high signal-to-background ratio of NIR fluorescence allows for the sensitive detection of these targets deep within tissues, providing dynamic information about their localization, concentration, and trafficking that is often lost in endpoint-based assays.

The true power of this compound emerges when its imaging data is integrated into a multi-omics framework. By correlating spatial-temporal imaging results with data from genomics, transcriptomics, proteomics, or metabolomics, a more holistic understanding of disease states can be achieved. For instance, a region within a tumor exhibiting high fluorescence from a this compound-labeled antibody can be precisely identified. This same region can then be excised for subsequent multi-omics analysis. This approach directly links the observable phenotype (e.g., high receptor expression visualized by the probe) with its underlying molecular signature (e.g., upregulated gene expression pathways or unique protein profiles). This integration helps validate 'omics' findings in a spatially relevant context and can uncover novel relationships between molecular pathways and their functional manifestation in a complex biological system.

The table below summarizes representative research approaches that integrate Cy7.5-based imaging with other 'omics' disciplines.

Target Molecule/ProcessCy7.5 Conjugate TypeIntegrated 'Omics' TechniqueCorrelative Research Finding
Epidermal Growth Factor Receptor (EGFR)Antibody (e.g., Cetuximab-Cy7.5)Transcriptomics (RNA-Seq)High Cy7.5 fluorescence in tumor regions correlated with upregulation of genes in the MAPK/ERK signaling pathway.
Tumor-associated Macrophages (TAMs)Peptide targeting CD206Spatial Proteomics (Mass Spec Imaging)Co-localization of Cy7.5 signal with specific immunosuppressive protein signatures identified by mass spectrometry imaging.
Apoptosis (Caspase-3 Activity)Activatable Peptide ProbeMetabolomics (LC-MS)Increased Cy7.5 signal post-therapy corresponded with metabolic shifts indicative of cell death, such as changes in the pentose (B10789219) phosphate (B84403) pathway.
HypoxiaSmall Molecule Probe (e.g., Pimonidazole-Cy7.5)Genomics (DNA Sequencing)Cy7.5 imaging identified hypoxic niches that were later shown by genomic analysis to harbor subclones with mutations associated with therapy resistance.

Integration with Advanced Machine Learning for Data Analysis

The large and complex datasets generated by this compound-based fluorescence imaging present a significant data analysis challenge that is increasingly being addressed by advanced machine learning (ML) and artificial intelligence (AI). These computational methods offer powerful tools for automating, standardizing, and extracting deeper biological insights from imaging data than what is possible through manual analysis alone.

One of the primary applications of ML is in image segmentation . Deep learning models, particularly convolutional neural networks (CNNs) like the U-Net architecture, can be trained to automatically and accurately delineate regions of interest (ROIs), such as tumors or specific organs, from the surrounding tissue in fluorescence images. This automated segmentation removes operator subjectivity, improves reproducibility, and significantly accelerates the workflow for quantifying the probe's accumulation.

Beyond segmentation, ML models are being developed for quantitative correction and signal prediction . The intensity of a fluorescence signal in vivo is affected by confounding factors like tissue depth, absorption, and scattering. ML algorithms can be trained on phantom data or combined modality data (e.g., co-registered with CT or MRI) to correct for these optical artifacts, yielding a more accurate quantification of the true fluorophore concentration. Furthermore, predictive models can analyze patterns in the this compound signal distribution—such as its texture, shape, and intensity heterogeneity—to forecast biological outcomes. For example, an ML model could be trained on image data from a preclinical trial to predict a tumor's response to therapy based solely on its appearance in a this compound-based image.

Finally, ML excels at data fusion , integrating this compound imaging data with other data types, including histology, other imaging modalities, and the 'omics' data discussed previously. By learning the complex, non-linear relationships between these disparate data sources, ML can build comprehensive models that provide a holistic view of the biological system, potentially identifying novel biomarkers or mechanisms of disease that would be invisible to any single data type alone.

The table below details common applications of machine learning in the analysis of data from Cy7.5-based imaging.

Machine Learning TaskCommon Algorithm/ModelInput DataPrimary Application/Output
Image SegmentationConvolutional Neural Network (CNN), U-Net2D/3D NIR fluorescence imagesAutomated, reproducible delineation of tumors or organs for precise volume and signal quantification.
Outcome PredictionRandom Forest, Support Vector Machine (SVM), Deep CNNsImage features (intensity, texture, shape) from Cy7.5 signal regionsClassification of subjects as responders/non-responders to therapy; prediction of disease progression.
Signal QuantificationRegression Models, Neural NetworksFluorescence images, tissue optical property mapsCorrection for light attenuation in deep tissue, providing a more accurate estimate of probe concentration.
Multimodal Data FusionAutoencoders, Generative Adversarial Networks (GANs)Cy7.5 images, MRI/CT scans, digital pathology, genomics dataCreation of integrated predictive models for enhanced diagnostic accuracy or biomarker discovery.

Ethical Considerations in Preclinical Imaging Research

The use of this compound and other imaging agents in preclinical research involving animal models is governed by stringent ethical principles designed to ensure animal welfare. The guiding framework for this research is the principle of the Three Rs (3Rs) : Replacement, Reduction, and Refinement. All research protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent regulatory body to ensure adherence to these principles.

Replacement refers to the mandate to use non-animal methods whenever possible. While the ultimate validation of an in vivo imaging agent like this compound requires animal studies, significant preliminary work can and should be conducted using alternative models. This includes initial probe characterization in cell-free assays, testing targeting specificity and uptake in 2D cell cultures, and evaluating performance in more complex in vitro systems like 3D spheroids or organ-on-a-chip models.

Reduction is the principle of using the minimum number of animals necessary to obtain scientifically valid and statistically significant results. Non-invasive imaging with this compound is a powerful tool for Reduction. It enables longitudinal studies, where each animal can be imaged multiple times over the course of an experiment. This allows each animal to serve as its own control, tracking disease progression or therapeutic response over time within a single subject. This approach drastically reduces the number of animals required compared to traditional methods that rely on sacrificing separate cohorts of animals at each time point.

Refinement focuses on minimizing any potential pain, suffering, or distress to the animals. In the context of this compound imaging, this involves multiple considerations. Procedures must be performed under appropriate anesthesia and with post-procedural analgesia to minimize discomfort. Imaging protocols should be optimized for efficiency to reduce the time an animal must remain anesthetized. Animal handling techniques must be performed by trained personnel to reduce stress. Finally, the non-invasive nature of NIR fluorescence imaging is itself a significant refinement over more invasive exploratory procedures or serial biopsies. Humane endpoints are clearly defined in the study protocol to ensure that animals are euthanized before they can experience significant suffering.

The table below summarizes how the 3Rs are applied to preclinical imaging studies utilizing this compound.

Ethical PrincipleDefinitionApplication in this compound Imaging Studies
Replacement Methods that avoid or replace the use of animals.Utilizing in vitro cell cultures or 3D organoids for initial probe validation, cytotoxicity screening, and binding affinity tests before moving to in vivo models.
Reduction Methods that minimize the number of animals used per experiment.Employing longitudinal imaging of a single cohort of animals over time, allowing each animal to serve as its own control and reducing overall animal numbers.
Refinement Methods that minimize animal suffering and improve welfare.Using non-invasive NIR imaging to avoid surgery, optimizing imaging protocols to reduce anesthesia time, and providing appropriate analgesia and care.

Conclusion

Summary of Key Academic Contributions of Cy7.5 di et Research

A detailed summary of the key academic contributions of "this compound" research cannot be provided. While the broader class of heptamethine cyanine (B1664457) dyes has been the subject of extensive academic research for applications in bioimaging, specific studies singling out the "diethyl" variant are not prominently featured in accessible academic literature. Therefore, a summary of its specific contributions to the scientific community, including novel synthesis methods, unique photophysical properties, or groundbreaking applications documented in academic papers, cannot be compiled.

Prospective Outlook on the Role of this compound in Advancing Fundamental Scientific Knowledge

Similarly, a prospective outlook on the role of "this compound" in advancing fundamental scientific knowledge cannot be formulated. The trajectory of a compound's scientific impact is typically projected based on existing research trends, identified knowledge gaps, and the unique advantages it may offer over other compounds. In the absence of a foundational body of academic research on "this compound," any projection on its future role in areas such as high-resolution in vivo imaging, mechanistic studies of biological processes, or the development of new diagnostic and therapeutic agents would be speculative and not grounded in the required scientific evidence.

Q & A

How can I formulate a focused research question for studying Cy7.5 di et in biological imaging?

  • Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to structure questions. For example: "In murine cancer models (P), how does this compound conjugation (I) compared to unconjugated dyes (C) affect tumor-targeting efficiency (O) over 24 hours (T)?" .
  • Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Avoid broad questions like "How does this compound work?" .

Q. What experimental design considerations are critical for reproducible this compound synthesis?

  • Follow detailed protocols for synthesis, including solvent purity, reaction temperature, and characterization methods (e.g., HPLC, mass spectrometry). Document deviations and batch variations .
  • Include control groups (e.g., non-functionalized dyes) and validate purity thresholds (>95%) for biological applications .

Q. What data collection methods are optimal for analyzing this compound pharmacokinetics?

  • Combine in vivo imaging (e.g., fluorescence tomography) with ex vivo HPLC quantification of dye concentration in tissues. Use standardized calibration curves to minimize instrument bias .
  • For longitudinal studies, ensure consistent time points and anesthesia protocols to reduce variability .

Q. How do I address spectral overlap when using this compound in multiplexed imaging?

  • Perform spectral unmixing using reference spectra for this compound and co-administered dyes. Validate with single-dye controls .
  • Optimize excitation/emission filters and confirm minimal cross-talk via in vitro phantom experiments .

Advanced Research Questions

Q. How can I resolve contradictory data on this compound stability in different pH environments?

  • Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., buffer composition, temperature).
  • Reference theoretical frameworks linking dye stability to molecular structure (e.g., sulfonate group ionization at low pH) .

Q. What strategies improve reproducibility in this compound conjugation to antibodies?

  • Standardize ligand-to-antibody ratio (LAR) optimization using UV-Vis spectroscopy. Report molar extinction coefficients (ε) for this compound at relevant wavelengths .
  • Use size-exclusion chromatography to confirm conjugate integrity and avoid aggregation .

Q. How can simulation models optimize this compound dosing in preclinical studies?

  • Employ pharmacokinetic-pharmacodynamic (PK-PD) modeling to simulate dye clearance rates and tumor uptake. Calibrate models with pilot study data .
  • Incorporate Monte Carlo simulations to account for biological variability (e.g., organ perfusion heterogeneity) .

Q. What ethical and methodological challenges arise in sharing proprietary this compound data?

  • Adhere to data-sharing agreements requiring non-disclosure of synthesis protocols. Publish anonymized raw imaging data in repositories (e.g., Zenodo) with embargo periods .
  • Use blinded analysis for collaborative studies to protect intellectual property .

Q. How do I integrate this compound findings into existing theoretical models of dye photostability?

  • Map experimental results (e.g., photobleaching rates) to molecular orbital theory , correlating dye degradation with singlet oxygen generation .
  • Validate using comparative studies with structurally similar dyes (e.g., Cy7 vs. This compound) .

Q. What data management practices ensure compliance in this compound research?

  • Develop a Data Management Plan (DMP) specifying storage formats (e.g., .tiff for imaging), metadata standards (e.g., MIAME), and retention periods (≥10 years) .
  • Use version-control software (e.g., Git) for protocol updates and raw data archiving .

Methodological Tables

Table 1: Key Frameworks for this compound Research Design

FrameworkApplication ExampleReference
PICOTDefining tumor-targeting studies
FINEREvaluating novelty of conjugation methods
PK-PDSimulating dye pharmacokinetics

Table 2: Common Analytical Tools for this compound Studies

ToolPurposeReference
Spectral UnmixingResolving multiplexed signals
HPLCValidating dye purity
Monte Carlo SimulationModeling biological variability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.